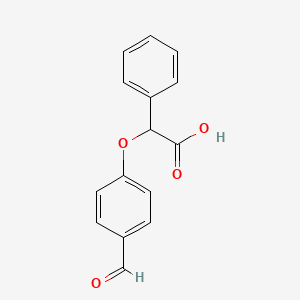

2-(4-Formylphenoxy)-2-phenylacetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(4-Formylphenoxy)-2-phenylacetic acid is a chemical compound that serves as a core structure for the synthesis of various derivatives with potential pharmacological activities. The formyl group in the compound suggests reactivity that can be exploited in synthetic chemistry to produce a range of derivatives with varying biological activities .

Synthesis Analysis

The synthesis of derivatives of 2-(4-formylphenoxy)-2-phenylacetic acid often involves cyclization reactions and the introduction of various substituents to alter the compound's properties and enhance its biological activity. For instance, a series of 1,3,4-thiadiazole derivatives were synthesized from a related phenoxy acetic acid compound, demonstrating the versatility of the core structure in producing compounds with significant antimicrobial activities . Similarly, the synthesis of polymeric derivatives has been explored, indicating the potential for creating macromolecules with pharmacological actions .

Molecular Structure Analysis

The molecular structure of 2-(4-formylphenoxy)-2-phenylacetic acid derivatives can be complex, with the potential for various stereochemical configurations. The stereochemistry of these compounds can significantly influence their biological activities and interactions with biological targets. For example, the stereochemical configuration of polymeric derivatives of a related methoxyphenylacetic acid was analyzed using NMR spectroscopy, revealing predominantly syndiotactic polymers .

Chemical Reactions Analysis

The formyl group in 2-(4-formylphenoxy)-2-phenylacetic acid is a functional moiety that can undergo various chemical reactions, such as condensation to form azo derivatives, which are potentially physiologically active . The reactivity of the formyl group and the presence of the phenoxy moiety allow for a wide range of chemical transformations, leading to the synthesis of compounds with diverse biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(4-formylphenoxy)-2-phenylacetic acid and its derivatives are influenced by the substituents attached to the core structure. These properties are crucial for the compound's solubility, stability, and overall pharmacokinetic profile. For example, the introduction of halogen substituents in the phenoxy ring of related compounds has been shown to enhance anti-inflammatory activity while maintaining low toxicity . Additionally, the crystal structures of various complexes of related phenoxyacetic acids have been determined, providing insights into their conformation and potential interactions with metal ions .

Scientific Research Applications

Biotechnological Production of Aromatic Compounds

One significant application of related aromatic compounds is in the biotechnological production of valuable chemicals. For instance, metabolically engineered Escherichia coli strains have been developed to produce aromatic compounds like phenyllactic acid and phenylacetic acid through the expansion of the shikimate pathway. These compounds are crucial in pharmaceuticals, agrochemicals, antibiotics, and flavor industries, demonstrating the potential of bioengineering in creating sustainable production methods for aromatic chemicals (Koma et al., 2012).

Synthesis and Chemical Modifications

Research on the novel protective groups for amino and hydroxyl groups, such as the 3-nitro-2-pyridinesulfenyl (Npys) group, highlights the importance of chemical modifications in synthesizing peptides and esters. These methodologies are crucial for the development of pharmaceuticals and demonstrate the role of phenolic acids and their derivatives in advancing chemical synthesis techniques (Matsueda & Walter, 2009).

Antimicrobial Activities

Derivatives of phenylacetic acid have shown promising antimicrobial activities. For example, 4-aminophenylacetic acid derivatives exhibited significant antimicrobial properties, indicating their potential in developing new antimicrobial agents. Such research contributes to the pharmaceutical industry's efforts to combat drug-resistant bacteria (Bedair et al., 2006).

Environmental Remediation

Research on the degradation of herbicides, such as 2,4-dichlorophenoxyacetic acid (2,4-D), by biological agents, including fungi, highlights the environmental applications of phenolic acid derivatives. This work emphasizes the potential of bioremediation in removing harmful chemicals from the environment, showcasing an important application in environmental science (Serbent et al., 2019).

Safety and Hazards

Mechanism of Action

Target of Action

It’s known that similar compounds are often used in the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .

Mode of Action

It’s known that similar compounds participate in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

It’s known that similar compounds are involved in carbon–carbon bond forming reactions via suzuki–miyaura (sm) cross-coupling .

Pharmacokinetics

It’s known that similar compounds are only marginally stable in water, which could impact their bioavailability .

Result of Action

It’s known that similar compounds are used in the design of new drugs and drug delivery devices .

properties

IUPAC Name |

2-(4-formylphenoxy)-2-phenylacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O4/c16-10-11-6-8-13(9-7-11)19-14(15(17)18)12-4-2-1-3-5-12/h1-10,14H,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFWOTZCJKPDGPJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)O)OC2=CC=C(C=C2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40377304 |

Source

|

| Record name | 2-(4-formylphenoxy)-2-phenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

480994-56-7 |

Source

|

| Record name | 2-(4-formylphenoxy)-2-phenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B1303611.png)

![4-[(Trimethylsilyl)ethynyl]benzaldehyde](/img/structure/B1303621.png)

![2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1303633.png)